E3 ligase Ligand-Linker Conjugate 29

PROTAC E3 ligase CRBN

Researchers face workflow bottlenecks and reproducibility issues when separately sourcing and coupling E3 ligase ligands with linkers for PROTAC synthesis. E3 ligase Ligand-Linker Conjugate 29 addresses this as a pre-formed, high-purity heterobifunctional building block. - Eliminates separate procurement and E3 ligand-linker coupling, reducing synthetic burden and improving batch-to-batch reproducibility. - Provides a consistent CRBN-recruiting module for systematic SAR studies, avoiding confounding effects from linker variability. - Serves as a defined reference baseline for comparative studies on ternary complex formation and neo-substrate selectivity.

Molecular Formula C28H37N5O6
Molecular Weight 539.6 g/mol
Cat. No. B12368576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand-Linker Conjugate 29
Molecular FormulaC28H37N5O6
Molecular Weight539.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1CCC(C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O
InChIInChI=1S/C28H37N5O6/c1-28(2,3)39-24(35)17-31-9-8-18(16-31)15-30-10-12-32(13-11-30)19-4-5-20-21(14-19)27(38)33(26(20)37)22-6-7-23(34)29-25(22)36/h4-5,14,18,22H,6-13,15-17H2,1-3H3,(H,29,34,36)/t18-,22?/m0/s1
InChIKeyRWXDWGBEGCJTKS-HXBUSHRASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Conjugate 29 Procurement Guide


E3 ligase Ligand-Linker Conjugate 29 is a heterobifunctional building block comprising a thalidomide-derived cereblon (CRBN) E3 ligase ligand covalently attached to a flexible linker . This conjugate serves as a key intermediate for the modular synthesis of proteolysis-targeting chimeras (PROTACs), enabling researchers to append a protein-of-interest (POI) ligand via the linker's reactive terminus to generate complete heterobifunctional degraders . The compound is supplied as a pre-formed ligand-linker conjugate, which eliminates the need for separate procurement and coupling of individual E3 ligand and linker components, thereby streamlining PROTAC assembly workflows [1].

Pre-formed CRBN conjugate
Supplied as a coupled thalidomide-based ligand-linker unit, reducing the need for separate procurement and coupling of E3 ligand and linker.
Reactive linker terminus
Linker bears a functional group ready for conjugation to a protein-of-interest ligand, enabling straightforward modular PROTAC assembly.
Streamlined synthesis workflow
Reduces synthetic steps and lot-to-lot variability compared to assembling conjugate from separate ligand and linker batches.

Substitution Risks for Conjugate 29


In PROTAC development, the choice of E3 ligase ligand and linker composition is not interchangeable; even minor structural variations can profoundly alter ternary complex formation, degradation efficiency, and neo-substrate selectivity [1]. Studies have demonstrated that altering the attachment point of the linker on the thalidomide scaffold or modifying PEG linker length can switch degradation activity between intended targets and off-target neo-substrates such as GSPT1 [2]. Consequently, substituting Conjugate 29 with an alternative CRBN ligand-linker conjugate—differing in linker length, exit vector chemistry, or ligand modification—may yield unpredictable degradation profiles and invalidate structure-activity relationship conclusions drawn from prior work [3].

Linker length sensitivity
Even minor changes in PEG linker length can redirect degradation toward off-target neo-substrates such as GSPT1, confounding target engagement studies.
Exit vector chemistry
Altering the attachment point or exit vector on the thalidomide scaffold may disrupt ternary complex geometry and degrade degradation efficiency.
E3 ligase ligand type
Replacing the CRBN ligand with a VHL-recruiting conjugate may shift tissue-specific degradation profiles due to differential E3 ligase expression.

Conjugate 29 Differentiation Evidence


CRBN vs. VHL Degradation Selectivity

Conjugate 29 recruits the cereblon (CRBN) E3 ligase, which differs fundamentally from Von Hippel-Lindau (VHL)-recruiting conjugates in terms of tissue expression, ternary complex geometry, and degradation outcomes [1]. In solid-phase PROTAC synthesis studies, PROTACs built with CRBN ligands (thalidomide-based) and PEG linkers exhibited distinct degradation activity compared to VHL-based PROTACs bearing the same POI ligand and linker [2].

CRBN vs VHL Selectivity
Class-level inference
CRBN: thalidomide-based
VHL: VH032-based
Qualitative difference in BRD4 degradation observed
E3 ligase recruitment context
Cell-type dependent; solid-phase PROTAC synthesis data
PROTAC E3 ligase CRBN VHL degradation selectivity

Linker Length and GSPT1 Degradation

For thalidomide-derived CRBN ligand-linker conjugates, PEG linker length critically influences degradation of the translation termination factor GSPT1, a known neo-substrate. In a study of Retro-2-based PROTACs, GSPT1 degradation was observed only with specific PEG linker lengths attached at the 4-position of the phthalimide ring [1].

Linker-Dependent GSPT1 Deg
Class-level inference
PEG2 linker induced GSPT1 degradation; other PEG lengths did not
Linker composition impacts neo-substrate profile
Retro-2-based PROTACs; not directly measured for Conjugate 29
PROTAC linker length GSPT1 neo-substrate structure-activity relationship

Ligand-Linker Conjugate Yield Optimization

A patent describing the preparation of E3 ligase ligand-linker conjugates with CRBN ligands and flexible polymethylene linkers reported an optimized nucleophilic substitution reaction that increased the synthesis yield from 23% to 69.3% [1]. While this data is not specific to Conjugate 29, it underscores the value of well-characterized, high-yield synthetic intermediates for reproducible PROTAC assembly.

Synthesis Yield
Supporting evidence
23% → 69.3% (optimized conditions)
Process yield improvement context
Patent data; not specific to Conjugate 29
PROTAC synthesis yield optimization process chemistry amide coupling

Purity and Analytical Characterization

E3 ligase Ligand-Linker Conjugate 29 is supplied with a minimum purity of ≥98% as determined by HPLC, with full analytical characterization including NMR and MS to confirm molecular identity (C28H37N5O6, MW 539.62) . This level of characterization ensures that the conjugate is free from significant impurities that could interfere with subsequent click chemistry or amide coupling reactions during PROTAC assembly.

Analytical Purity
Lot attribute
≥98% HPLC purity; NMR/MS confirmed
Supports consistent conjugate reactivity
Supplier-provided data; verify against certificate of analysis
PROTAC purity quality control analytical chemistry

Thalidomide vs. Pomalidomide Neo-Substrate Recruitment

Thalidomide and its derivative pomalidomide, both used as CRBN ligands in PROTACs, recruit different sets of neo-substrates for ubiquitination and degradation. Pomalidomide is known to induce degradation of IKZF1/3 with greater potency than thalidomide, while thalidomide exhibits a distinct neo-substrate profile [1]. Conjugate 29, being thalidomide-based, is expected to retain the neo-substrate recruitment profile of the parent ligand, which may be advantageous in avoiding pomalidomide-associated off-target effects.

IMiD Neo-Substrate Profile
Class-level inference
Thalidomide: reduced IKZF1/3 degradation
Pomalidomide: potent IKZF1/3 degradation
Thalidomide-based profile may limit off-target degradation
Cellular degradation assays; class-level inference
CRBN IMiD thalidomide pomalidomide neo-substrate

Applications of Conjugate 29


CRBN-Focused PROTAC Library Synthesis

Conjugate 29 is ideally suited for constructing focused libraries of CRBN-recruiting PROTACs where the POI ligand is varied while the E3 ligase ligand and linker remain constant. This enables systematic structure-activity relationship studies to identify optimal POI ligands without confounding effects from linker or E3 ligase variability [1]. The pre-formed conjugate eliminates the need for separate E3 ligand-linker coupling steps, reducing synthetic burden and improving reproducibility.

Linker Length Effects in PROTACs

When used in parallel with other CRBN ligand-linker conjugates bearing different linker lengths (e.g., Conjugate 16, Conjugate 20), Conjugate 29 serves as a reference point for studying how linker composition influences ternary complex formation, degradation efficiency, and neo-substrate recruitment [2]. The defined linker in Conjugate 29 provides a consistent baseline for comparative studies.

CRBN-Mediated Target Validation

For target validation experiments where CRBN-mediated degradation is the desired mechanism, Conjugate 29 provides a well-characterized, high-purity building block for rapid assembly of proof-of-concept degraders. Its use minimizes the risk of synthetic failures that could delay target validation timelines .

PROTAC Chemistry Education

Conjugate 29 is suitable for academic laboratory courses and industrial training modules focused on PROTAC synthesis, as it represents a prototypical CRBN ligand-linker conjugate with fully disclosed physicochemical properties and established handling protocols .

Application
Selection Property
Validation Focus
CRBN-recruiting PROTAC library synthesis
Pre-formed CRBN conjugate
Systematic SAR; linker and E3 ligase consistency
Linker length impact studies
Defined PEG linker length
Ternary complex formation and neo-substrate review
CRBN-mediated target validation
High-purity building block
Reproducible degrader assembly
PROTAC synthesis training
Prototypical CRBN conjugate
Established handling and characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for E3 ligase Ligand-Linker Conjugate 29

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.